1-(2-Chloroethoxy)-2-methoxy-4-methylbenzene
Description
1-(2-Chloroethoxy)-2-methoxy-4-methylbenzene is a benzene derivative with three substituents: a 2-chloroethoxy group at position 1, a methoxy group at position 2, and a methyl group at position 4. Its molecular formula is C₁₀H₁₃ClO₂, with a molecular weight of 200.45 g/mol (calculated). The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and specialty polymers . Its ether and chloro groups contribute to moderate reactivity, making it suitable for nucleophilic substitutions and cross-coupling reactions.
Properties
IUPAC Name |
1-(2-chloroethoxy)-2-methoxy-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO2/c1-8-3-4-9(13-6-5-11)10(7-8)12-2/h3-4,7H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXQYXKQZJWOWCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00616100 | |
| Record name | 1-(2-Chloroethoxy)-2-methoxy-4-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00616100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
521061-61-0 | |
| Record name | 1-(2-Chloroethoxy)-2-methoxy-4-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00616100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloroethoxy)-2-methoxy-4-methylbenzene typically involves the reaction of 2-methoxy-4-methylphenol with 2-chloroethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:
2-methoxy-4-methylphenol+2-chloroethanolK2CO3,refluxthis compound
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chloroethoxy)-2-methoxy-4-methylbenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroethoxy group can participate in nucleophilic substitution reactions with nucleophiles such as amines, leading to the formation of aminoalkoxy derivatives.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.
Reduction: The compound can be reduced to remove the chloroethoxy group, yielding simpler derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products:
Aminoalkoxy Derivatives: Formed from nucleophilic substitution reactions.
Aldehydes and Carboxylic Acids: Formed from oxidation reactions.
Simpler Derivatives: Formed from reduction reactions.
Scientific Research Applications
1-(2-Chloroethoxy)-2-methoxy-4-methylbenzene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the development of biologically active compounds, such as potential anti-cancer agents.
Medicine: Investigated for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Chloroethoxy)-2-methoxy-4-methylbenzene involves its interaction with molecular targets through its functional groups. The chloroethoxy group can form covalent bonds with nucleophilic sites on biomolecules, while the methoxy group can participate in hydrogen bonding and van der Waals interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomers and Positional Variants
2-Chloro-4-methoxy-1-methylbenzene (CAS 54788-38-4)
- Molecular Formula : C₈H₉ClO
- Molecular Weight : 156.45 g/mol
- Substituents : 2-chloro, 4-methoxy, 1-methyl.
- Key Differences :
1-(2-Chloroethoxy)-4-ethoxybenzene (CAS 565171-57-5)
- Molecular Formula : C₁₀H₁₃ClO₂ (same as target compound).
- Substituents : 1-(2-chloroethoxy), 4-ethoxy.
- Key Differences: Replaces the methyl and methoxy groups (positions 2 and 4) with ethoxy, increasing hydrophobicity. Applications: Potential use in surfactants or polymer precursors due to dual ether functionalities .
Substituent Reactivity Comparisons
4-(Chloromethyl)-1-methoxy-2-methylbenzene (CAS 60736-71-2)
- Molecular Formula : C₉H₁₁ClO
- Molecular Weight : 170.45 g/mol
- Substituents : 4-chloromethyl, 1-methoxy, 2-methyl.
- Key Differences :
2-Chloro-1-methyl-4-(trichloromethoxy)benzene (CAS 1404194-40-6)
- Molecular Formula : C₈H₆Cl₄O
- Molecular Weight : 275.85 g/mol
- Substituents : 2-chloro, 1-methyl, 4-trichloromethoxy.
- Key Differences :
Electronic and Steric Effects
- Electron-Donating vs. Withdrawing Groups: The target compound’s methoxy (–OCH₃) and methyl (–CH₃) groups donate electrons, activating the ring toward electrophilic substitution. In contrast, compounds like 1-Ethoxy-2-methoxy-4-[2-(4-nitrophenyl)ethenyl]benzene () feature a nitro group (–NO₂), which deactivates the ring and directs substitutions to specific positions .
Steric Hindrance :
Comparative Data Table
Biological Activity
1-(2-Chloroethoxy)-2-methoxy-4-methylbenzene, also known as a chlorinated ether compound, has garnered attention in recent years for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in medicinal chemistry, and relevant research findings.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Chemical Formula : C11H15ClO2
- Molecular Weight : 216.69 g/mol
The presence of the chloroethoxy group is significant for its reactivity and biological interactions.
This compound exhibits biological activity primarily through its interaction with various molecular targets. The chlorinated ether moiety can engage in nucleophilic substitution reactions, allowing it to modify proteins or enzymes involved in key biochemical pathways. This mechanism is crucial for its potential use as an enzyme inhibitor or receptor ligand.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antifungal properties, potentially inhibiting fungal growth by disrupting metabolic pathways.
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes, which could lead to therapeutic applications in treating diseases linked to enzyme dysfunction .
- Cytotoxicity : In vitro assays have indicated varying degrees of cytotoxicity against different cancer cell lines, suggesting potential applications in cancer therapy .
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antimicrobial | Inhibits growth of certain fungi | |
| Enzyme Inhibition | Potential inhibitor of key metabolic enzymes | |
| Cytotoxicity | Variable effects on cancer cell lines |
Case Study: Antifungal Activity
In a study investigating the antifungal properties of various chlorinated compounds, this compound was found to exhibit significant inhibitory effects against Candida albicans. The mechanism was attributed to the disruption of fungal cell wall synthesis, leading to cell lysis and death. The Minimum Inhibitory Concentration (MIC) was determined to be approximately 32 µg/mL, indicating moderate potency compared to other antifungal agents.
Case Study: Enzyme Inhibition
Research focusing on the inhibition of purine nucleoside phosphorylase (PNP) highlighted the potential of this compound as a PNP inhibitor. In vitro assays demonstrated an IC50 value of 25 µM, suggesting that this compound may serve as a lead structure for developing novel therapeutics targeting T-cell malignancies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
